3-Hydroxynonanoic acid
Overview
Description
3-Hydroxynonanoic acid is an organic compound characterized by the presence of both a hydroxyl group and a carboxylic acid group. It is a medium-chain hydroxy acid with the molecular formula C₉H₁₈O₃. This compound is typically a white to off-white solid and is known for its unique chemical properties, which make it a valuable intermediate in various chemical syntheses .
Mechanism of Action
Target of Action
3-Hydroxynonanoic acid is a nonesterified 3-hydroxy fatty acid It is used in lipid studies and as an internal standard , suggesting that it may interact with lipid-related targets.
Mode of Action
As a 3-hydroxy fatty acid, it likely interacts with its targets through typical fatty acid interactions, which can include binding to proteins, incorporation into cell membranes, or serving as a substrate for enzymatic reactions .
Biochemical Pathways
As a fatty acid, it may be involved in lipid metabolism and other related biochemical pathways .
Pharmacokinetics
As a fatty acid, it is likely absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted via the kidneys .
Result of Action
As a fatty acid, it may influence cell membrane structure and function, energy storage, and signaling pathways .
Biochemical Analysis
Biochemical Properties
3-Hydroxynonanoic acid plays a crucial role in the metabolism and transformation of medium-chain fatty acids in biological systems. It interacts with several enzymes, including those involved in the β-oxidation pathway. The compound is known to be a substrate for enzymes such as acyl-CoA dehydrogenase and enoyl-CoA hydratase, which facilitate its conversion into other metabolites. These interactions are essential for the breakdown and utilization of fatty acids, contributing to cellular energy production .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of key signaling molecules and transcription factors, thereby modulating gene expression. Additionally, this compound impacts cellular metabolism by serving as a substrate for energy production and influencing the balance of metabolic intermediates .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with specific enzymes and proteins. It acts as a substrate for enzymes involved in fatty acid metabolism, leading to the production of acetyl-CoA and other intermediates. These intermediates enter the citric acid cycle, contributing to ATP production. Furthermore, this compound can modulate enzyme activity through allosteric interactions, influencing metabolic flux and energy homeostasis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time frames. The compound is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods. Long-term studies have shown that this compound can have sustained effects on cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to enhance metabolic activity and energy production without causing adverse effects. At high doses, this compound can exhibit toxic effects, including disruptions in cellular homeostasis and potential cytotoxicity. These threshold effects highlight the importance of dosage optimization in experimental studies .
Metabolic Pathways
This compound is involved in several metabolic pathways, including the β-oxidation of fatty acids. It interacts with enzymes such as acyl-CoA dehydrogenase and enoyl-CoA hydratase, facilitating its conversion into shorter-chain fatty acids and acetyl-CoA. These metabolic pathways are crucial for the efficient utilization of fatty acids and the maintenance of energy balance within cells .
Transport and Distribution
Within cells, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions ensure its proper localization and accumulation in cellular compartments where it can exert its biochemical effects. The compound’s distribution is essential for its role in metabolic processes and energy production .
Subcellular Localization
This compound is localized in various subcellular compartments, including the mitochondria and peroxisomes. Its localization is directed by targeting signals and post-translational modifications that guide it to specific organelles. This subcellular localization is critical for its function in fatty acid metabolism and energy production .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Hydroxynonanoic acid can be synthesized through several methods. One common approach involves the ozonolysis and oxidation of methyl ricinoleate, which is derived from castor oil. This method is efficient and yields high-purity this compound . Another method involves the hydrolysis of nonanoic acid esters under acidic conditions to introduce the hydroxyl group at the third carbon position .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of biocatalytic processes. These processes utilize whole-cell biocatalysts to convert renewable fatty acids into this compound. This method is environmentally friendly and can be scaled up for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 3-Hydroxynonanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carboxylic acid group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide are used for substitution reactions.
Major Products:
Oxidation: Nonanoic acid, 3-ketononanoic acid.
Reduction: 3-Hydroxynonanol.
Substitution: 3-Chlorononanoic acid, 3-Bromononanoic acid.
Scientific Research Applications
3-Hydroxynonanoic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
- 9-Hydroxynonanoic acid
- 9-Aminononanoic acid
- 1,9-Nonanedioic acid
Comparison: 3-Hydroxynonanoic acid is unique due to the position of the hydroxyl group on the third carbon, which imparts distinct chemical reactivity compared to its isomers like 9-hydroxynonanoic acid. This positional difference affects the compound’s physical properties and its reactivity in chemical reactions. For example, 9-hydroxynonanoic acid has the hydroxyl group on the ninth carbon, leading to different reactivity patterns and applications .
Properties
IUPAC Name |
3-hydroxynonanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O3/c1-2-3-4-5-6-8(10)7-9(11)12/h8,10H,2-7H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBUXARJOYUQNTC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(CC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
120659-39-4 | |
Record name | Nonanoic acid, 3-hydroxy-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=120659-39-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID70955371 | |
Record name | 3-Hydroxynonanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70955371 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | (±)-3-Hydroxynonanoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031513 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
40165-87-5, 33796-87-1, 88930-09-0 | |
Record name | 3-Hydroxynonanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=40165-87-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Hydroxynonanoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033796871 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Hydroxynonanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70955371 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (±)-3-Hydroxynonanoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031513 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
61 °C | |
Record name | (±)-3-Hydroxynonanoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031513 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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